molecular formula C16H14N4O4 B14533505 (Z)-3-hydroxy-2-[(2-nitrophenyl)diazenyl]-N-phenylbut-2-enamide

(Z)-3-hydroxy-2-[(2-nitrophenyl)diazenyl]-N-phenylbut-2-enamide

Cat. No.: B14533505
M. Wt: 326.31 g/mol
InChI Key: VOLSCRJLMCNJBR-MAMKXJJPSA-N
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Description

(Z)-3-hydroxy-2-[(2-nitrophenyl)diazenyl]-N-phenylbut-2-enamide is a complex organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a diazenyl group (-N=N-) which is bonded to two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-hydroxy-2-[(2-nitrophenyl)diazenyl]-N-phenylbut-2-enamide typically involves a diazo-coupling reaction. This process starts with the diazotization of 2-nitroaniline, which is then coupled with a suitable coupling component such as N-phenylbut-2-enamide. The reaction is usually carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salt .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pH, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(Z)-3-hydroxy-2-[(2-nitrophenyl)diazenyl]-N-phenylbut-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-hydroxy-2-[(2-nitrophenyl)diazenyl]-N-phenylbut-2-enamide is used as a precursor for the synthesis of more complex azo compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology

Its derivatives have been studied for their antimicrobial and anticancer properties .

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives have shown promise in the treatment of various diseases, including cancer and bacterial infections .

Industry

In the industrial sector, this compound is used in the manufacture of dyes and pigments. Its vibrant color makes it suitable for use in textiles, inks, and coatings .

Mechanism of Action

The mechanism of action of (Z)-3-hydroxy-2-[(2-nitrophenyl)diazenyl]-N-phenylbut-2-enamide involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their function. This interaction can lead to the inhibition of key metabolic pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-3-hydroxy-2-[(2-nitrophenyl)diazenyl]-N-phenylbut-2-enamide apart from similar compounds is its unique structural configuration and the presence of both nitro and hydroxy functional groups.

Properties

Molecular Formula

C16H14N4O4

Molecular Weight

326.31 g/mol

IUPAC Name

(Z)-3-hydroxy-2-[(2-nitrophenyl)diazenyl]-N-phenylbut-2-enamide

InChI

InChI=1S/C16H14N4O4/c1-11(21)15(16(22)17-12-7-3-2-4-8-12)19-18-13-9-5-6-10-14(13)20(23)24/h2-10,21H,1H3,(H,17,22)/b15-11-,19-18?

InChI Key

VOLSCRJLMCNJBR-MAMKXJJPSA-N

Isomeric SMILES

C/C(=C(\C(=O)NC1=CC=CC=C1)/N=NC2=CC=CC=C2[N+](=O)[O-])/O

Canonical SMILES

CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=CC=CC=C2[N+](=O)[O-])O

Origin of Product

United States

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